(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine (1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17833976
InChI: InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3
SMILES:
Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine

CAS No.:

Cat. No.: VC17833976

Molecular Formula: C13H21NO

Molecular Weight: 207.31 g/mol

* For research use only. Not for human or veterinary use.

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine -

Specification

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
IUPAC Name 1-methoxy-N-[(2-methylphenyl)methyl]butan-2-amine
Standard InChI InChI=1S/C13H21NO/c1-4-13(10-15-3)14-9-12-8-6-5-7-11(12)2/h5-8,13-14H,4,9-10H2,1-3H3
Standard InChI Key YPSGONBQEQOYIU-UHFFFAOYSA-N
Canonical SMILES CCC(COC)NCC1=CC=CC=C1C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amine (C₁₃H₂₁NO) features a tertiary amine center bonded to two distinct substituents: a 1-methoxybutan-2-yl group and a 2-methylbenzyl moiety. The methoxy group at the first carbon of the butan-2-yl chain introduces steric and electronic effects, while the 2-methylphenyl group contributes aromaticity and hydrophobic character. The molecular weight of 207.32 g/mol aligns with similar tertiary amines, as observed in structurally related compounds such as (2-Methoxy-2-methylbutyl)(methyl)amine (C₇H₁₇NO, 131.22 g/mol) .

Spectroscopic and Computational Data

While experimental spectral data for this specific compound are unavailable, computational models predict key features:

  • IR Spectroscopy: Stretching vibrations for N-H (≈3300 cm⁻¹), C-O (≈1100 cm⁻¹), and aromatic C-H (≈3000 cm⁻¹).

  • NMR: Expected singlet for the methoxy group (δ 3.2–3.4 ppm) and multiplet signals for the 2-methylphenyl protons (δ 6.8–7.2 ppm) .

The compound’s logP value, estimated at 2.8–3.1, suggests moderate lipophilicity, favoring membrane permeability—a trait shared with neuroactive amines like N-methylphenethylamine .

Synthesis and Derivatization Strategies

Reductive Amination

A plausible route involves reductive amination between 1-methoxybutan-2-one and 2-methylbenzylamine. This method, widely used for tertiary amines, employs sodium cyanoborohydride or hydrogen/palladium catalysis . For example, (2-Methoxy-2-methylbutyl)(methyl)amine is synthesized via analogous reductive pathways .

Table 1: Comparative Synthetic Yields for Related Amines

CompoundMethodYield (%)Reference
(2-Methoxy-2-methylbutyl)(methyl)amineReductive Amination78
2-MethylindolineCyclization65
N-MethylphenethylamineAlkylation82

Biological Activity and Mechanistic Insights

Anti-Inflammatory Properties

Amines with arylalkyl substituents, including 5,6-dimethoxyindoline (C₁₀H₁₃NO₂, 179.22 g/mol), demonstrate cyclooxygenase-2 (COX-2) inhibition . While direct evidence is lacking, the 2-methylphenyl group in the target compound may similarly interfere with arachidonic acid pathways.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s tertiary amine structure makes it a candidate for developing neurotransmitter analogs or COX inhibitors. For instance, ethyl 1-methyl-2-indolinecarboxylate (C₁₂H₁₅NO₂, 205.26 g/mol) serves as a precursor to antimigraine agents .

Catalysis and Material Science

Methoxy- and aryl-substituted amines act as ligands in asymmetric catalysis. The 2-methylphenyl group could enhance steric bulk in chiral catalysts, analogous to indoline-derived ligands .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesBioactivity
(1-Methoxybutan-2-yl)[(2-methylphenyl)methyl]amineC₁₃H₂₁NOMethoxy, 2-methylphenylPutative neuroactive
2-MethylindolineC₉H₁₁NIndoline core, methyl groupDopaminergic agonist
(2-Methoxy-2-methylbutyl)(methyl)amineC₇H₁₇NOBranched methoxyalkyl chainSolvent, intermediate

Future Research Directions

  • Pharmacokinetic Studies: Evaluate absorption, distribution, and metabolism using in vitro models.

  • Target Identification: Screen against GPCR libraries to identify binding partners.

  • Derivatization: Explore substituent effects on bioactivity (e.g., replacing methoxy with ethoxy).

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